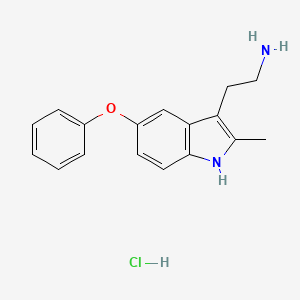

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride

Descripción general

Descripción

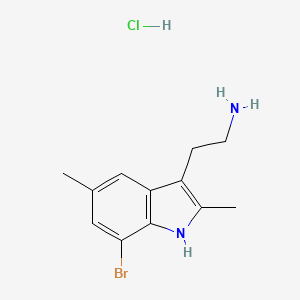

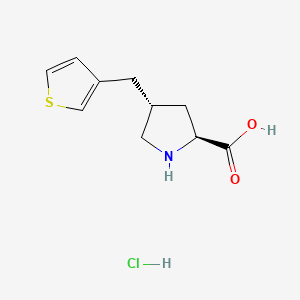

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride is a compound with the molecular formula C17H19ClN2O . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a phenoxy group and a methyl group attached to the indole ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

- A study detailed the synthesis of various 1‐(1H‐indol‐3‐yl)ethanamine derivatives, highlighting their potential as efflux pump inhibitors against Staphylococcus aureus, particularly for strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump. These indole derivatives showed no intrinsic anti-staphylococcal activity but could restore the antibacterial activity of ciprofloxacin in a concentration-dependent manner, suggesting their application in combating antibiotic resistance (Héquet et al., 2014).

Antimicrobial Properties

- Novel Schiff bases derived from tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine, were synthesized and exhibited significant antimicrobial activity against various bacterial and fungal species. This study underscores the potential of indole-based compounds in developing new antimicrobial agents (Rajeswari & Santhi, 2019).

Catalytic Activity

- Research on rare-earth metal amido complexes incorporating indolyl groups revealed their high catalytic activity for hydrophosphonylation of aldehydes and ketones, suggesting the utility of indole-derived compounds in catalysis and organic synthesis (Yang et al., 2014).

Corrosion Inhibition

- Schiff bases derived from L-Tryptophan showed potential as corrosion inhibitors for stainless steel in acidic environments, indicating that indole-based compounds could have applications in materials science and engineering to prevent corrosion (Vikneshvaran & Velmathi, 2017).

Direcciones Futuras

The future research directions could include elucidating the synthesis process, studying the chemical reactions, determining the mechanism of action, and evaluating the physical and chemical properties of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride. Additionally, the compound could be studied for potential biological activities and applications .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins likeFtsZ , a key functional protein in bacterial cell division , and IL-1R1 , a receptor involved in inflammatory responses .

Mode of Action

For instance, DPIE, a related compound, has been shown to enhance the binding of IL-1β to IL-1R1 .

Biochemical Pathways

Related compounds have been found to influence theIL-1β–IL-1R1 system , which plays a crucial role in inflammatory responses .

Pharmacokinetics

The enhancing activity of related compounds in certain biological systems has been observed to increase in a dose-dependent manner .

Result of Action

Related compounds have shown promising results in in vitro antimicrobial activity tests and in enhancing cytokine production in certain cell types .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the IR spectra of related compounds have been recorded using specific conditions , suggesting that the environment could play a role in their characterization and possibly their action.

Propiedades

IUPAC Name |

2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-12-15(9-10-18)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13;/h2-8,11,19H,9-10,18H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDCUPPILQFYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)

![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)